

Technical Guide: Methyl 10-bromodecanoate (CAS No. 26825-94-5)

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Compound of Interest

Compound Name: *Methyl 10-bromodecanoate*

Cat. No.: *B1348773*

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For Researchers, Scientists, and Drug Development Professionals

Chemical Information and Physical Properties

Methyl 10-bromodecanoate is a fatty acid ester with the CAS registry number 26825-94-5. It is a key intermediate in organic synthesis, most notably as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs).^{[1][2]} Its bifunctional nature, possessing both a reactive alkyl bromide and a methyl ester, allows for its conjugation to various molecules of interest.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference(s)
CAS Number	26825-94-5	[3] [4]
Molecular Formula	C ₁₁ H ₂₁ BrO ₂	[3] [4]
Molecular Weight	265.19 g/mol	[3] [4]
IUPAC Name	methyl 10-bromodecanoate	[5]
Synonyms	10-Bromodecanoic acid methyl ester	[3] [4]
Appearance	Colorless to pale yellow liquid	[3]
Odor	Fruity	[3]

Table 2: Physicochemical Data

Property	Value	Reference(s)
Boiling Point	186 °C (lit.)	[3] [4] [6]
Density	1.137 g/mL at 25 °C (lit.)	[3] [4]
Refractive Index (n ₂₀ /D)	1.464 (lit.)	[3] [4]
Flash Point	>230 °F (>110 °C)	[3] [4]
Melting Point	-8.3 °C	[4]
Vapor Pressure	0.0±0.6 mmHg at 25°C (Predicted)	[4]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectral data with peak assignments are not readily available in the public domain, typical chemical shifts for similar long-chain alkyl esters can be predicted.

Table 3: Predicted ¹H NMR Chemical Shifts

Assignment	Predicted Chemical Shift (ppm)
CH ₃ -O-	~3.67 (s, 3H)
-CH ₂ -C(=O)O-	~2.30 (t, 2H)
-CH ₂ -Br	~3.40 (t, 2H)
-(CH ₂) ₆ -	1.20-1.85 (m, 14H)

Table 4: Predicted ¹³C NMR Chemical Shifts

Assignment	Predicted Chemical Shift (ppm)
C=O	~174
O-CH ₃	~51
-CH ₂ -Br	~34
-CH ₂ -C(=O)O-	~34
-(CH ₂) _n -	24-33

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 10-bromodecanoate** is expected to show characteristic peaks for its functional groups.

Table 5: Expected IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Description
C=O (ester)	~1740	Strong, sharp absorption
C-O (ester)	1250-1100	Strong absorption
C-H (alkane)	2950-2850	Strong, sharp absorptions
C-Br	650-550	Moderate to weak absorption

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **Methyl 10-bromodecanoate** would likely show a molecular ion peak ($[M]^+$) and characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry Fragmentation

m/z	Fragment Ion
264/266	$[M]^+$ (Isotopic peaks for Br)
233/235	$[M - OCH_3]^+$
185	$[M - Br]^+$
74	$[CH_3OC(=O)CH_2]^+$ (McLafferty rearrangement)
59	$[C(=O)OCH_3]^+$

Synthesis Protocol

Methyl 10-bromodecanoate can be synthesized via Fischer esterification of 10-bromodecanoic acid with methanol, using a strong acid catalyst.

Fischer Esterification of 10-Bromodecanoic Acid

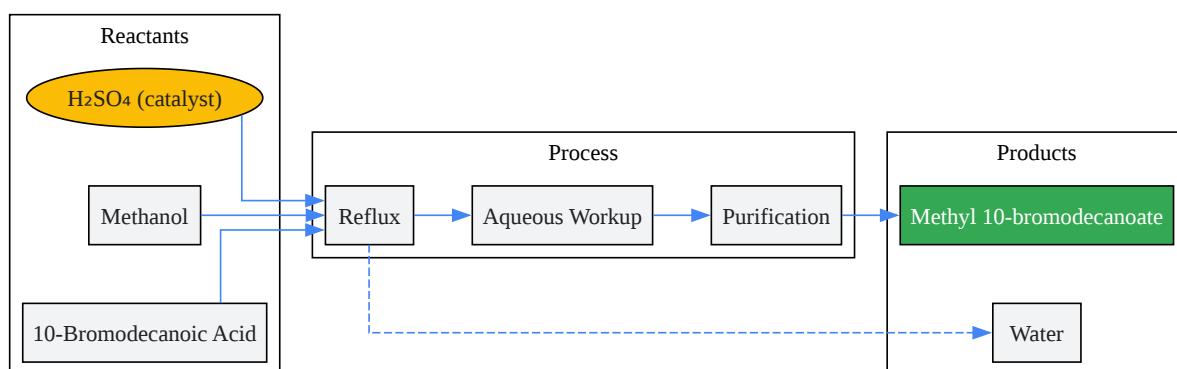
Materials:

- 10-bromodecanoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate

- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask, dissolve 10-bromodecanoic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **Methyl 10-bromodecanoate** by vacuum distillation or column chromatography.



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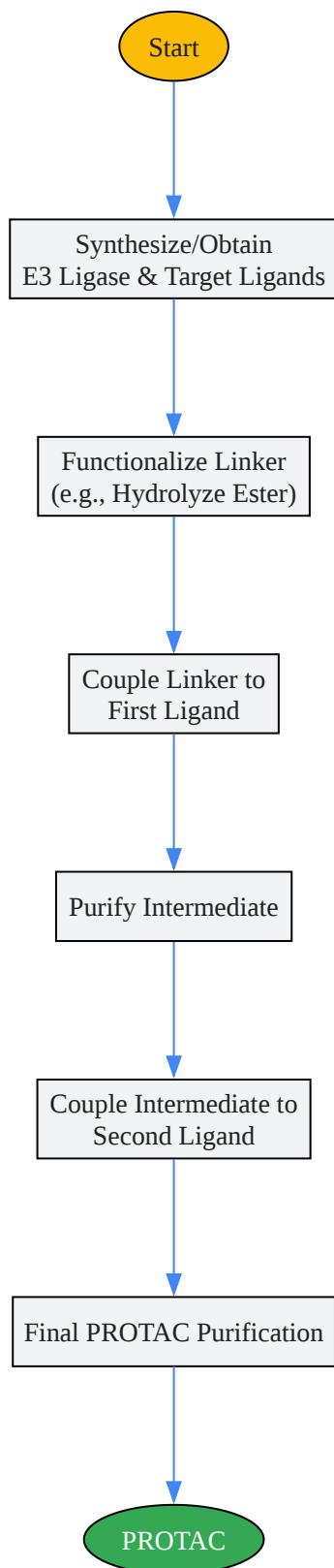
Caption: Fischer Esterification Workflow.

Application in PROTAC Synthesis

Methyl 10-bromodecanoate serves as a versatile linker in the synthesis of PROTACs. The alkyl bromide moiety allows for nucleophilic substitution by a functional group on either the E3 ligase ligand or the target protein ligand.

General Workflow for PROTAC Synthesis using an Alkyl Bromide Linker

The synthesis of a PROTAC using an alkyl bromide linker like **Methyl 10-bromodecanoate** typically involves a multi-step process.

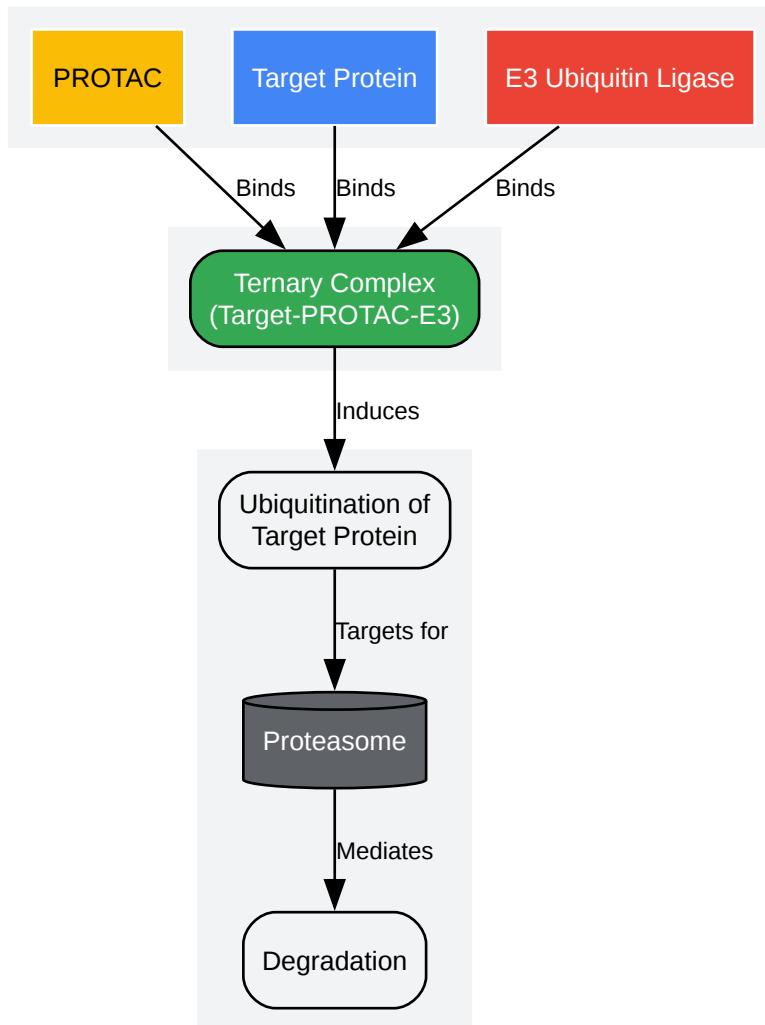


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Caption: General PROTAC Synthesis Workflow.

PROTAC-Mediated Protein Degradation

PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein.



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Caption: PROTAC Mechanism of Action.

Biological Activity and Toxicology

The primary biological role of **Methyl 10-bromodecanoate** is as a linker molecule, and as such, it is not expected to have significant intrinsic biological activity. Its function is to tether a target protein ligand to an E3 ligase ligand, facilitating the degradation of the target protein.

There is limited publicly available data on the specific toxicology of **Methyl 10-bromodecanoate**. As with any laboratory chemical, it should be handled with appropriate personal protective equipment.

Table 7: Safety Information

Hazard Statement	Precautionary Statement
Causes skin irritation.	Wash skin thoroughly after handling.
Causes serious eye irritation.	Wear protective gloves/eye protection/face protection.
May cause respiratory irritation.	Use only outdoors or in a well-ventilated area.

Conclusion

Methyl 10-bromodecanoate is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary application in modern drug discovery is as a flexible alkyl linker in the synthesis of PROTACs, a promising therapeutic modality. This guide provides a comprehensive overview of its chemical information, synthesis, and application, serving as a valuable resource for researchers in the field of drug development.

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